hCAII-IN-10

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C13H21N5O7S |

|---|---|

分子量 |

391.40 g/mol |

IUPAC名 |

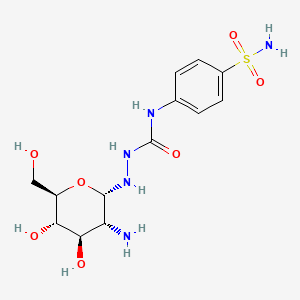

1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea |

InChI |

InChI=1S/C13H21N5O7S/c14-9-11(21)10(20)8(5-19)25-12(9)17-18-13(22)16-6-1-3-7(4-2-6)26(15,23)24/h1-4,8-12,17,19-21H,5,14H2,(H2,15,23,24)(H2,16,18,22)/t8-,9-,10-,11-,12+/m1/s1 |

InChIキー |

LBKFCVCIQJTPIH-OOCWMUITSA-N |

異性体SMILES |

C1=CC(=CC=C1NC(=O)NN[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)S(=O)(=O)N |

正規SMILES |

C1=CC(=CC=C1NC(=O)NNC2C(C(C(C(O2)CO)O)O)N)S(=O)(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

hCAII-IN-10: A Technical Guide to a Selective Human Carbonic Anhydrase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hCAII-IN-10, a potent and selective inhibitor of human carbonic anhydrase II (hCAII). Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. The isoform hCAII is a well-established therapeutic target for various conditions, including glaucoma, epilepsy, and altitude sickness. The development of selective inhibitors for hCAII is of significant interest to minimize off-target effects. This document details the inhibitory profile of this compound, its mechanism of action, and provides detailed protocols for its characterization.

Introduction to Carbonic Anhydrase II and the Rationale for Selective Inhibition

Human carbonic anhydrase II (hCAII) is a cytosolic enzyme renowned for its remarkable catalytic efficiency in the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is fundamental to maintaining acid-base balance and facilitating the transport of CO2 in various tissues.[1][2] Given its widespread expression and physiological importance, hCAII has been a target for therapeutic intervention for decades. Non-selective inhibition of the broader carbonic anhydrase family can lead to undesired side effects. Therefore, the development of isoform-specific inhibitors like this compound is a key strategy in modern drug discovery to enhance therapeutic efficacy and safety.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as compound 11d) has emerged as a significant tool compound for studying the physiological and pathological roles of hCAII due to its potent and selective inhibitory activity.

Chemical Properties

While the exact chemical structure of this compound is not publicly available in all databases, it is characterized as a benzenesulfonamide derivative. This class of compounds forms the cornerstone of carbonic anhydrase inhibitor discovery.

Inhibitory Activity and Selectivity

The inhibitory potency of this compound has been quantified, demonstrating a significant preference for hCAII over other isoforms, such as the closely related hCAI.

| Isoform | IC50 | Reference |

| hCA II | 14 nM | |

| hCA I | 29.2 µM |

Table 1: Inhibitory potency (IC50) of this compound against human carbonic anhydrase isoforms I and II.

The data clearly indicates that this compound is over 2000-fold more selective for hCAII compared to hCAI, making it a valuable tool for dissecting the specific functions of hCAII.

Mechanism of Action

The mechanism of action of this compound is consistent with that of other sulfonamide-based carbonic anhydrase inhibitors. The deprotonated sulfonamide moiety (SO2NH-) coordinates directly to the zinc ion (Zn2+) located at the catalytic center of the hCAII active site.[3] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.[3] The interactions of the inhibitor's scaffold with amino acid residues in the active site pocket contribute to its affinity and selectivity.

Caption: General binding mode of a sulfonamide inhibitor to the hCAII active site.

Experimental Protocols

The characterization of this compound relies on well-established biochemical and biophysical assays. Below are detailed protocols for key experiments.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases.

Objective: To determine the kinetic parameters of hCAII inhibition by this compound.

Materials:

-

Stopped-flow spectrophotometer

-

Purified recombinant hCAII

-

This compound stock solution (in DMSO)

-

CO2-saturated water

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5) containing a pH indicator (e.g., phenol red)

-

Anhydrous Na2SO4 (to maintain ionic strength)

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Equilibrate the enzyme solution and the CO2-saturated water to the desired temperature (typically 25°C).

-

In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO2-saturated water.

-

Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 leads to a pH drop.

-

The initial rates of the reaction are calculated from the absorbance change.

-

Plot the initial rates against the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay at different substrate (CO2) concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten for uninhibited reaction, and competitive, non-competitive, or uncompetitive inhibition models).

Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.

Esterase Activity Assay

This is a simpler, colorimetric method that utilizes the esterase activity of hCAII.

Objective: To screen for and characterize inhibitors of hCAII.

Materials:

-

96-well microplate reader

-

Purified recombinant hCAII

-

This compound stock solution (in DMSO)

-

p-Nitrophenyl acetate (pNPA) as substrate

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

Procedure:

-

In a 96-well plate, add the assay buffer, hCAII, and varying concentrations of this compound.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, pNPA.

-

Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the product, p-nitrophenol.

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Signaling Pathways and Logical Relationships

The primary "pathway" affected by this compound is the catalytic cycle of hCAII itself. By blocking this cycle, this compound modulates downstream physiological processes that are dependent on hCAII activity.

Caption: The catalytic cycle of hCAII and its inhibition by this compound.

The selectivity of this compound is a key logical relationship that underpins its utility as a research tool.

Caption: Logical diagram illustrating the selective inhibition of hCAII by this compound.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of hCAII-IN-10: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Carbonic Anhydrase II Inhibitor for Glaucoma Treatment

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for hCAII-IN-10, a potent and selective inhibitor of human carbonic anhydrase II (hCA II), an enzyme implicated in glaucoma. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's development, including quantitative inhibitory data, experimental methodologies, and visual representations of key concepts.

This compound, identified as compound 11d in the primary literature, has demonstrated significant potential as a therapeutic agent for reducing intraocular pressure. It exhibits a remarkable inhibitory concentration (IC50) of 14 nM against hCA II, with a noteworthy 2086-fold selectivity over the hCA I isoform.[1][2] This high selectivity is a crucial attribute for minimizing off-target effects, a common challenge with previous generations of carbonic anhydrase inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The development of this compound involved the synthesis and evaluation of a series of novel semicarbazide-containing sulfonamide derivatives. The core concept was the application of a "sugar tail" approach to enhance the water solubility and pharmacokinetic properties of the inhibitors, making them suitable for topical administration in anti-glaucoma therapy.[1] The following tables summarize the in vitro inhibitory activity of this compound and its analogs against hCA I and hCA II.

| Compound | R Group (Substitution on Phenyl Ring) | hCA I IC50 (μM) | hCA II IC50 (nM) | Selectivity Index (hCA I / hCA II) |

| 11a | H | >100 | 35 | >2857 |

| 11b | 2-CH₃ | 85.3 | 25 | 3412 |

| 11c | 4-CH₃ | 68.7 | 19 | 3616 |

| 11d (this compound) | 2,4-di-CH₃ | 29.2 | 14 | 2086 |

| 11e | 4-OCH₃ | >100 | 41 | >2439 |

| 11f | 4-Cl | 55.6 | 28 | 1986 |

| Acetazolamide (Standard) | - | 250 (nM) | 12 (nM) | 20.8 |

Table 1: In vitro inhibitory activity of this compound (11d) and its analogs against hCA I and hCA II.

Experimental Protocols

Synthesis of Semicarbazide-Containing Sulfonamide Derivatives (General Procedure)

The synthesis of the target compounds, including this compound (11d), followed a multi-step process. A key intermediate, a 4-sulfamoylphenyl isocyanate, was first prepared. This was then reacted with a carbohydrazide derivative, which was previously synthesized from the corresponding carbohydrate. The resulting semicarbazide was then coupled with various substituted anilines to yield the final sulfonamide derivatives. The reaction progress was monitored by thin-layer chromatography (TLC), and the final products were purified by column chromatography or recrystallization. The structures of all synthesized compounds were confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against hCA I and hCA II was determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide. The assay was performed at 25°C in a pH 7.5 buffer (10 mM HEPES). The enzyme concentration was typically in the nanomolar range. The initial velocities of the enzymatic reaction were measured in the presence of varying concentrations of the inhibitor. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, were then calculated by fitting the data to a dose-response curve. Acetazolamide was used as a standard inhibitor for comparison.

Visualizing the SAR and Experimental Workflow

To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.

Figure 1: General workflow for the synthesis and evaluation of hCAII inhibitors.

Figure 2: Key structural features and their impact on hCA II inhibitory activity.

References

- 1. Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of hCAII-IN-10: A Potent and Selective Inhibitor of Human Carbonic Anhydrase II for Glaucoma Treatment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper details the discovery, synthesis, and biological evaluation of hCAII-IN-10, a potent and selective inhibitor of human carbonic anhydrase II (hCAII). This compound, also referred to as compound 11d in the primary literature, has emerged as a promising candidate for the topical treatment of glaucoma due to its significant intraocular pressure (IOP)-lowering effects. This document provides a comprehensive overview of the synthetic route, experimental protocols, quantitative biological data, and the underlying signaling pathways.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by elevated intraocular pressure (IOP) that damages the optic nerve. Carbonic anhydrase inhibitors (CAIs) reduce IOP by decreasing the production of aqueous humor in the ciliary body of the eye. Human carbonic anhydrase II (hCAII) is a predominant and highly active isoform in the ciliary processes, making it a key target for anti-glaucoma therapies. While systemic CAIs are effective, they are often associated with undesirable side effects. The development of potent, selective, and topically administered hCAII inhibitors like this compound represents a significant advancement in glaucoma management.

This compound is a novel benzenesulfonamide derivative featuring a "dual-tailed" design. This structural motif is engineered to enhance binding affinity and selectivity for the hCAII active site.

Discovery and Rationale

The design of this compound was based on a structure-activity relationship (SAR) study of dual-tailed benzenesulfonamide inhibitors. The rationale was to create compounds with enhanced interactions within both the hydrophilic and hydrophobic regions of the hCAII active site, thereby increasing potency and selectivity.

Quantitative Biological Data

The inhibitory activity of this compound (compound 11d) and related compounds was assessed against various human carbonic anhydrase isoforms. The data clearly demonstrates the high potency and selectivity of this compound for hCAII.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA VII (Kᵢ, nM) |

| This compound (11d) | >10000 | 0.54 | 30.8 | 1.2 |

| Dorzolamide | 3000 | 2.1 | 15.4 | 2.5 |

| Brinzolamide | 4500 | 1.8 | 12.7 | 1.9 |

| Acetazolamide | 250 | 12 | 85 | 2.5 |

Data sourced from Fares, M., et al. (2020). J. Med. Chem.

Furthermore, in vivo studies on a rabbit model of glaucoma demonstrated that a 1% ophthalmic solution of this compound (11d) produced a significant and sustained reduction in intraocular pressure, comparable to the clinically used drug dorzolamide.

Synthesis of this compound (Compound 11d)

The synthesis of this compound is a multi-step process starting from commercially available materials. The detailed experimental protocol is provided below.

Experimental Protocol:

Step 1: Synthesis of 4-(2-aminoethoxy)benzenesulfonamide (3) To a solution of 4-hydroxybenzenesulfonamide (1) in acetone, potassium carbonate and 2-(Boc-amino)ethyl bromide (2) are added. The mixture is stirred at reflux overnight. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated. The resulting Boc-protected intermediate is then treated with trifluoroacetic acid in dichloromethane to afford 4-(2-aminoethoxy)benzenesulfonamide (3).

Step 2: Synthesis of 4-(2-(3,4-difluorobenzamido)ethoxy)benzenesulfonamide (this compound, 11d) To a solution of 4-(2-aminoethoxy)benzenesulfonamide (3) and triethylamine in dichloromethane, 3,4-difluorobenzoyl chloride (10d) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the final product, this compound (11d).

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the catalytic activity of carbonic anhydrase II in the ciliary epithelium of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.

Caption: Inhibition of hCAII by this compound reduces aqueous humor secretion.

Experimental Workflow

The discovery and development of this compound followed a structured workflow, from initial design to in vivo testing.

Caption: Workflow for the discovery and development of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of human carbonic anhydrase II. Its novel dual-tailed benzenesulfonamide structure provides a promising scaffold for the development of next-generation topical anti-glaucoma agents. The detailed synthetic protocol and biological data presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

The Role of hCAII-IN-10 in Cancer Cell Growth Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for various physiological processes, including pH homeostasis. The overexpression of certain CA isoforms, particularly the tumor-associated CA IX and CA XII, is a well-established hallmark of cancer, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and invasion. While these isoforms have been the primary focus of anticancer strategies, the role of the ubiquitous cytosolic isoform, human carbonic anhydrase II (hCA II), in oncology is also gaining attention. This technical guide delves into the emerging role of hCA II in cancer and explores the inhibitory effects of a specific hCA II inhibitor, hCAII-IN-10, on cancer cell growth. This document provides a comprehensive overview of the underlying mechanisms, relevant signaling pathways, and available quantitative data, alongside detailed experimental methodologies.

Introduction: Carbonic Anhydrase II as a Target in Oncology

Human carbonic anhydrase II (hCA II) is one of the most abundant and catalytically active CA isoforms. It plays a vital role in the reversible hydration of carbon dioxide to bicarbonate and a proton. While ubiquitously expressed, recent studies have implicated hCA II in the pathophysiology of various cancers. In colorectal cancer, for instance, strong expression of CA II in cancer cells has been observed[1][2]. Furthermore, higher expression of CA II has been correlated with a poorer prognosis in colorectal cancer patients[2][3].

The precise mechanism by which hCA II contributes to cancer progression is multifaceted. Beyond its catalytic activity, hCA II has a non-catalytic proton shuttling function that can support lactate transport in cancer cells through its interaction with monocarboxylate transporters[4][5]. This function is independent of its enzymatic activity and highlights the complexity of targeting hCA II in cancer. Inhibition of hCA II, therefore, presents a potential therapeutic strategy to disrupt pH regulation and metabolic pathways in cancer cells.

This compound: A Potent Inhibitor of Human Carbonic Anhydrase II

This compound (also referred to as compound 11d) is a sulfonamide-based inhibitor of human carbonic anhydrase II[6]. It exhibits high potency and selectivity for hCA II over the related isoform hCA I.

Quantitative Data on this compound Inhibition

The available data on the inhibitory activity of this compound is summarized in the table below.

| Target Isoform | IC50 Value | Cancer Cell Line | Growth Inhibition IC50 | Reference |

| hCA II | 14 nM | HT-29 (Colon Adenocarcinoma) | 74 µM | |

| hCA I | 29.2 µM |

Table 1: Summary of IC50 values for this compound.

Mechanism of Action and Signaling Pathways

While specific signaling pathways modulated by this compound have not been extensively elucidated in publicly available literature, the inhibition of hCA II is known to impact cellular processes critical for cancer cell survival and proliferation.

Disruption of pH Homeostasis

The primary mechanism of action for carbonic anhydrase inhibitors is the disruption of pH regulation. In the tumor microenvironment, which is characteristically acidic due to the Warburg effect, CAs play a crucial role in maintaining a relatively alkaline intracellular pH (pHi) that is permissive for enzymatic function and cell proliferation, while contributing to an acidic extracellular pH (pHe) that promotes invasion and metastasis. By inhibiting hCA II, this compound is hypothesized to interfere with this delicate pH balance, leading to intracellular acidification and subsequent cell growth arrest or apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are limited in publicly accessible literature. However, based on standard methodologies for assessing CA inhibitors and their effects on cancer cells, the following protocols can be outlined.

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency (IC50) of a compound against a specific CA isoform is a stopped-flow CO2 hydrase assay.

References

- 1. wjgnet.com [wjgnet.com]

- 2. Carbonic anhydrase enzymes II, VII, IX and XII in colorectal carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]

- 4. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: hCAII-IN-10 and its Effect on Intraocular Pressure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbonic anhydrase inhibitor hCAII-IN-10, with a specific focus on its mechanism of action and its effects on intraocular pressure (IOP). This document synthesizes available preclinical data, details experimental methodologies, and visualizes the relevant biological pathways.

Introduction to this compound

This compound, also identified as compound 11d in the scientific literature, is a novel and potent inhibitor of human carbonic anhydrase II (hCA II).[1][2] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the eye, hCA II is a key enzyme involved in the production of aqueous humor by the ciliary body.[3] Inhibition of this enzyme leads to a reduction in aqueous humor secretion, which in turn lowers intraocular pressure (IOP).[4][5] Elevated IOP is a major risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide.[6]

This compound has been designed as a topically active anti-glaucoma agent with improved physicochemical properties, such as enhanced water solubility and a neutral pH in solution, which are advantageous for ocular drug delivery and patient comfort.[2]

Quantitative Data on this compound Efficacy

This compound has demonstrated significant inhibitory activity against its target enzyme, hCA II, and has shown promising results in preclinical models of glaucoma.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against hCA II has been quantified, highlighting its high affinity and selectivity.

| Parameter | Value | Target Enzyme | Reference |

| IC50 | 14 nM | Human Carbonic Anhydrase II (hCA II) | [1][2] |

| IC50 | 29.2 µM | Human Carbonic Anhydrase I (hCA I) | [1] |

| Selectivity | 2086-fold for hCA II over hCA I | - | [2] |

In Vivo Intraocular Pressure Reduction

Preclinical studies in a glaucomatous rabbit eye model have confirmed the IOP-lowering effects of this compound. When administered topically as 1% or 2% water solutions, the compound was found to strongly lower intraocular pressure.[2][7] While the source literature confirms a significant effect, specific quantitative data on the percentage of IOP reduction, the duration of action, and direct comparison with a vehicle control or other carbonic anhydrase inhibitors from the in vivo studies on this compound are not publicly available in the abstracts of the primary research article.

For context, other topical carbonic anhydrase inhibitors have been shown to reduce IOP in rabbits. For instance, dorzolamide has been shown to cause a very large reduction in IOP in a similar model.[8]

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical evaluation of carbonic anhydrase inhibitors like this compound. The specific details for the this compound study are based on the available information and typical protocols in the field.

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against hCA I and hCA II.

General Procedure:

-

A colorimetric assay is typically used, measuring the esterase activity of the carbonic anhydrase enzyme.

-

The assay buffer, purified human carbonic anhydrase (I or II), and varying concentrations of the inhibitor (this compound) are pre-incubated.

-

The reaction is initiated by adding a substrate, such as 4-nitrophenyl acetate (NPA).

-

The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at a specific wavelength.

-

The enzyme activity is calculated from the rate of 4-nitrophenol formation.

-

IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

In Vivo Glaucoma Model and IOP Measurement

Objective: To evaluate the IOP-lowering efficacy of topically administered this compound in an animal model of glaucoma.

Animal Model:

-

Species: New Zealand White rabbits are commonly used due to the anatomical similarities of their eyes to human eyes.[9]

-

Induction of Glaucoma: Ocular hypertension is induced to mimic glaucomatous conditions. A common method is the injection of α-chymotrypsin into the posterior chamber of the eye, which obstructs the aqueous humor outflow pathway.[8] Another method involves raising IOP by injecting a hypertonic saline solution into the vitreous humor.

Drug Administration:

-

Formulation: this compound is formulated as a 1% or 2% aqueous solution.[2][7]

-

Route: A single drop of the solution is administered topically to the conjunctival sac of the glaucomatous eye. The contralateral eye often serves as a control.

IOP Measurement:

-

Instrumentation: A tonometer (e.g., Tono-Pen) is used to measure the intraocular pressure.

-

Procedure:

-

The rabbits are gently restrained.

-

A local anesthetic is applied to the cornea.

-

Baseline IOP measurements are taken before drug administration.

-

Following drug administration, IOP is measured at regular intervals (e.g., every hour for the first few hours, and then at extended time points) to determine the onset, magnitude, and duration of the IOP-lowering effect.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound in reducing intraocular pressure is through the inhibition of carbonic anhydrase II in the ciliary epithelium of the eye.

Aqueous Humor Production Pathway

The following diagram illustrates the key steps in aqueous humor formation and the point of intervention for this compound.

Caption: Mechanism of IOP reduction by this compound.

Experimental Workflow

The diagram below outlines the typical workflow for the preclinical evaluation of a topical anti-glaucoma agent like this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a highly potent and selective inhibitor of human carbonic anhydrase II. Preclinical data strongly suggest its efficacy in lowering intraocular pressure when administered topically, making it a promising candidate for the treatment of glaucoma. Its favorable physicochemical properties, including good water solubility and a neutral pH, further enhance its potential as a therapeutic agent. Further studies providing detailed quantitative in vivo efficacy and safety data are anticipated to fully elucidate its clinical potential.

References

- 1. Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. scispace.com [scispace.com]

- 6. ispub.com [ispub.com]

- 7. View of Modeling experimental glaucoma for screening studies of antiglaucomatous activity | Research Results in Pharmacology [rrpharmacology.ru]

- 8. Continuous intraocular pressure measurement by telemetry in alpha-chymotrypsin-induced glaucoma model in the rabbit: effects of timolol, dorzolamide, and epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and characterization of a chronic high intraocular pressure model in New Zealand white rabbits for glaucoma research - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of hCAII-IN-10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, detailed pharmacokinetic data for the specific human carbonic anhydrase II (hCAII) inhibitor, hCAII-IN-10, is not publicly available. To fulfill the structural and content requirements of this technical guide, the well-characterized and clinically relevant carbonic anhydrase inhibitor, Acetazolamide , will be used as a surrogate to demonstrate the expected data presentation, experimental protocols, and visualizations. This guide is intended to serve as a comprehensive template for the pharmacokinetic evaluation of novel hCAII inhibitors like this compound.

Introduction to hCAII Inhibition and this compound

Human carbonic anhydrase II (hCAII) is a zinc-containing metalloenzyme that plays a crucial role in regulating pH and fluid balance in various tissues. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Due to its involvement in physiological processes, hCAII has become a significant therapeutic target for a range of conditions, including glaucoma, epilepsy, and altitude sickness.

This compound (also referred to as compound 11d) has been identified as a potent inhibitor of hCAII with a reported IC50 value of 14 nM.[1] It has demonstrated a significant effect in lowering intraocular pressure in a glaucomatous rabbit eye model, highlighting its potential as a therapeutic agent.[1] A thorough understanding of its pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is critical for its further development and clinical application. This guide outlines the key pharmacokinetic parameters and the methodologies used to assess them, using Acetazolamide as a detailed case study.

Pharmacokinetic Profile of a Representative hCAII Inhibitor: Acetazolamide

The following tables summarize the key pharmacokinetic parameters for Acetazolamide in humans. This data provides a benchmark for the type of information required for a comprehensive understanding of a new chemical entity like this compound.

Table 1: Summary of Acetazolamide Pharmacokinetic Parameters in Humans

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability (oral) | ~70-100% | [2] |

| Tmax (oral) | 2 hours | [3] |

| Distribution | ||

| Volume of Distribution (Vd) | 0.231 L/kg | [4] |

| Protein Binding | >90% (primarily to albumin) | [5] |

| Metabolism | ||

| Extent of Metabolism | Does not undergo metabolic alteration | [6] |

| Excretion | ||

| Primary Route | Renal excretion (unchanged drug) | [6] |

| Plasma Half-life (t½) | 6-9 hours (therapeutic doses) | [6] |

| Clearance (Renal) | Severely decreased in renal impairment | [5] |

Experimental Protocols for Pharmacokinetic Assessment

Detailed and validated experimental protocols are essential for generating reliable pharmacokinetic data. Below are methodologies analogous to those that would be employed to characterize this compound.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic profile of a test compound after systemic administration.

Animal Model: Male Sprague-Dawley rats are a commonly used model.[7] For glaucoma studies, New Zealand white rabbits are often utilized.

Experimental Workflow:

Dosing:

-

Intravenous (IV): A single bolus injection is administered, typically through the tail vein, to determine parameters like clearance and volume of distribution.

-

Oral (PO): The compound is administered via oral gavage to assess bioavailability and absorption rate.

Sample Collection:

-

Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Objective: To accurately quantify the concentration of the test compound in plasma samples.

Methodology: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.

Sample Preparation:

-

Protein Precipitation: A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.

-

Solid Phase Extraction (SPE): A more selective method where the compound of interest is retained on a solid-phase cartridge and eluted, while interfering substances are washed away.[8]

LC-MS/MS Parameters (Example for Acetazolamide):

-

Chromatographic Column: A C18 reverse-phase column is commonly used.[8]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[8]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[9]

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the compound's properties.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For Acetazolamide, a transition of m/z 220.9→83.3 has been used.[9]

-

In Vitro Cellular Uptake and Efflux Assays

Objective: To investigate the mechanisms of cellular transport of the test compound.

Methodology:

-

Cellular Uptake: Assays using cell lines (e.g., U2OS, HEK293) can determine if a compound enters cells via passive diffusion or active transport.[10] The accumulation of the compound inside the cells is measured over time.

-

Efflux Assays: Transwell assays with polarized cell monolayers (e.g., Caco-2, MDCKII) are used to determine if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11]

Signaling Pathway Interactions

Carbonic anhydrase inhibitors can modulate various signaling pathways. Understanding these interactions is crucial for elucidating the full pharmacological profile of a compound like this compound.

Inhibition of Carbonic Anhydrase and Downstream Effects

The primary mechanism of action of hCAII inhibitors is the blockade of the enzyme's catalytic activity. This leads to an accumulation of carbonic acid and a subsequent alteration in pH homeostasis.

Interaction with Wnt/β-Catenin and HIF-1α Signaling Pathways

Recent studies have suggested that carbonic anhydrase inhibitors like Acetazolamide can influence key signaling pathways involved in cell proliferation and response to hypoxia.

-

Wnt/β-Catenin Pathway: Acetazolamide has been shown to suppress the β-catenin signaling pathway, which is implicated in the development of certain cancers.[3][6][12]

-

HIF-1α Pathway: Acetazolamide can induce the expression of Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions, likely through the induction of metabolic acidosis.[7]

Conclusion and Future Directions

While this compound shows promise as a potent hCAII inhibitor, a comprehensive understanding of its pharmacokinetic properties is paramount for its progression as a clinical candidate. The methodologies and data presented in this guide, using Acetazolamide as a surrogate, provide a clear framework for the necessary preclinical studies. Future investigations on this compound should focus on:

-

In vivo pharmacokinetic studies in relevant animal models to determine its ADME profile, bioavailability, and half-life.

-

Development and validation of a robust bioanalytical method for its accurate quantification in biological matrices.

-

In vitro assessment of its interaction with drug transporters to predict potential drug-drug interactions.

-

Elucidation of its impact on key signaling pathways to fully characterize its mechanism of action and potential off-target effects.

By systematically addressing these aspects, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for its potential clinical development.

References

- 1. Quantitation of acetazolamide in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of acetazolamide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The carbonic anhydrase inhibitor acetazolamide inhibits urinary bladder cancers via suppression of β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of acetazolamide in patients with transient intraocular pressure elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The carbonic anhydrase inhibitor acetazolamide inhibits urinary bladder cancers via suppression of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.llu.edu [experts.llu.edu]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bioivt.com [bioivt.com]

- 12. The Protective Effects of Acetazolamide Against Homocysteine-Induced Blood-Brain-Barrier Disruption by Regulating the Activation of the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

hCAII-IN-10: A Technical Guide to a Potent and Selective Chemical Probe for Human Carbonic Anhydrase II

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of hCAII-IN-10, a potent and selective chemical probe for human carbonic anhydrase II (hCAII). This document details its biochemical activity, experimental protocols for its use, and its role in investigating hCAII function in relevant biological pathways.

Introduction to this compound

This compound is a novel, water-soluble semicarbazide-containing sulfonamide derivative designed as a potent inhibitor of human carbonic anhydrase II (hCAII).[1] As a member of the sulfonamide class of inhibitors, this compound acts by coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[2] Its development was aimed at creating a topical and non-irritating anti-glaucoma agent with favorable drug-like properties.[1] The inclusion of a hydrophilic monosaccharide moiety and a semicarbazide linker enhances its water solubility and allows for a neutral pH in aqueous solutions, making it suitable for physiological studies.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and activity.

Table 1: Inhibitory Activity of this compound against hCA Isoforms [1][3]

| Isoform | IC50 | Selectivity (over hCA I) |

| hCA II | 14 nM | 2086-fold |

| hCA I | 29.2 µM | - |

Table 2: In Vitro and In Vivo Activity of this compound [1][3]

| Assay | Cell Line / Model | Activity (IC50 / Effect) |

| Cell Growth Inhibition | HT-29 | 74 µM |

| Intraocular Pressure (IOP) Reduction | Glaucomatous Rabbit Eye Model | Strong IOP lowering effect |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited for the characterization of this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay determines the inhibitory potency of a compound against carbonic anhydrase by measuring the enzyme-catalyzed hydration of carbon dioxide.

Materials:

-

Recombinant human carbonic anhydrase (hCA I and hCA II)

-

This compound (or other inhibitors)

-

CO₂-saturated water

-

Tris buffer (20 mM, pH 8.3) containing a pH indicator (e.g., phenol red, 100 µM)

-

Stopped-flow spectrophotometer

Protocol:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant hCA enzymes and this compound in an appropriate solvent (e.g., DMSO).

-

Reaction Mixture Preparation: In a stopped-flow syringe, prepare the enzyme solution in the Tris buffer. In the other syringe, prepare the CO₂-saturated water.

-

Pre-incubation: To determine IC50 values, pre-incubate the enzyme with various concentrations of this compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) before the reaction.

-

Measurement: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop. The initial rate of the reaction is determined from the slope of the absorbance change.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited enzyme. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell Growth Inhibition Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

-

HT-29 human colorectal adenocarcinoma cells

-

This compound

-

McCoy's 5A medium (or other suitable culture medium) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

Protocol:

-

Cell Seeding: Seed HT-29 cells into 96-well plates at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 hours).[5]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4][5]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

This procedure is used to evaluate the efficacy of potential anti-glaucoma agents in an animal model.

Materials:

-

New Zealand white rabbits

-

This compound formulated as a 1% or 2% aqueous solution

-

Topical anesthetic (e.g., proparacaine 0.5%)

-

Tonometer (e.g., Tono-Pen, pneumatonometer)

-

Method to induce ocular hypertension (e.g., cauterization of episcleral veins or injection of α-chymotrypsin)[6]

Protocol:

-

Animal Model: Induce ocular hypertension in the right eye of the rabbits to create a glaucomatous model. The left eye can serve as a control.[6]

-

Baseline IOP Measurement: Measure the baseline IOP in both eyes of the conscious rabbits using a calibrated tonometer after applying a topical anesthetic.

-

Drug Administration: Topically administer a single drop of the this compound solution to the glaucomatous eye.

-

Post-treatment IOP Measurement: Measure the IOP at various time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the time course of the IOP-lowering effect.

-

Data Analysis: Calculate the change in IOP from baseline at each time point and compare the effect of the treatment group to a vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving hCAII and the experimental workflow for evaluating this compound.

Role of hCAII in pH Regulation and Cancer

hCAII plays a crucial role in maintaining cellular pH homeostasis by catalyzing the reversible hydration of CO₂. In cancer cells, this activity is often upregulated to cope with the acidic tumor microenvironment.

References

hCAII-IN-10: A Technical Guide to Its High Selectivity for Human Carbonic Anhydrase II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of hCAII-IN-10, a potent and selective inhibitor of human carbonic anhydrase II (hCA II). Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes, including respiration, pH regulation, and ion transport.[1] Isoform-selective inhibitors are critical for therapeutic applications to minimize off-target effects. This document details the quantitative data on the selectivity of this compound, the experimental protocols used for its characterization, and the underlying catalytic mechanism of its target enzyme, hCA II.

Quantitative Inhibition Data

This compound demonstrates a remarkable selectivity for hCA II over the closely related isoform hCA I. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

The selectivity of an inhibitor is determined by comparing its potency against different enzyme isoforms. The selectivity index is often calculated as the ratio of the IC50 or inhibition constant (Ki) for the off-target isoform (in this case, hCA I) to the on-target isoform (hCA II).

| Inhibitor | Target Isoform | IC50 |

| This compound | hCA II | 14 nM |

| hCA I | 29.2 µM |

Table 1: Summary of IC50 values for this compound against hCA II and hCA I.

Experimental Protocols for Determining Inhibitor Selectivity

The determination of the inhibitory potency and selectivity of compounds like this compound relies on robust enzymatic assays. The two most common methods for assessing carbonic anhydrase activity and inhibition are the esterase activity assay and the stopped-flow CO2 hydration assay.

Esterase Activity Assay

A convenient and widely used method to measure carbonic anhydrase activity is by monitoring its esterase activity.[2][3] This assay utilizes a substrate, typically 4-nitrophenyl acetate (p-NPA), which is hydrolyzed by the enzyme to produce a colored product, 4-nitrophenolate, that can be monitored spectrophotometrically.[2][4]

Principle:

Active carbonic anhydrase catalyzes the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol and acetic acid. The resulting 4-nitrophenolate ion has a distinct yellow color, and its formation can be followed by measuring the increase in absorbance at a specific wavelength (typically 400-405 nm).[2][4] The rate of this color change is proportional to the enzyme's activity. The presence of an inhibitor will slow down this reaction.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: A suitable buffer is prepared, for example, 20 mM sodium phosphate buffer at pH 7.5.[5]

-

Enzyme Solutions: Stock solutions of purified recombinant hCA I and hCA II are prepared in the assay buffer. The concentration should be determined to provide a linear reaction rate over the measurement period.

-

Substrate Solution: A stock solution of 4-nitrophenyl acetate is prepared in a water-miscible organic solvent like acetonitrile or DMSO.

-

Inhibitor Solutions: A series of dilutions of this compound are prepared from a stock solution, typically in DMSO.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format for high-throughput screening.[3]

-

To each well, add the assay buffer, the enzyme solution (either hCA I or hCA II), and the inhibitor solution at various concentrations. A control with no inhibitor is also included.

-

The plate is pre-incubated at a constant temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[6]

-

The reaction is initiated by adding the 4-nitrophenyl acetate substrate to each well.

-

The absorbance at 405 nm is measured immediately and then at regular intervals (e.g., every 30 seconds) for a specific duration (e.g., 30 minutes) using a microplate reader.[2]

-

-

Data Analysis:

-

The initial reaction rates (velocities) are calculated from the linear portion of the absorbance versus time plots.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Stopped-Flow CO2 Hydration Assay

The stopped-flow technique is a more direct and rapid method for measuring the physiological reaction of CO2 hydration catalyzed by carbonic anhydrases.[5][7][8] It allows for the measurement of initial reaction rates on a millisecond timescale.[5]

Principle:

A solution of CO2 is rapidly mixed with a buffer solution containing the carbonic anhydrase enzyme and a pH indicator. The hydration of CO2 produces bicarbonate and protons, leading to a rapid decrease in pH.[8] This pH change is monitored by the change in absorbance of the pH indicator. The rate of this absorbance change is directly proportional to the enzyme's catalytic activity.

Detailed Methodology:

-

Reagent Preparation:

-

Buffer Solution: A buffer with a pKa close to the desired experimental pH is used (e.g., HEPES, TAPS). The buffer also contains a pH indicator (e.g., phenol red, pyranine).[8]

-

CO2 Solution: A solution saturated with CO2 is prepared by bubbling CO2 gas through water.

-

Enzyme and Inhibitor Solutions: As described in the esterase assay protocol.

-

-

Assay Procedure:

-

The enzyme and inhibitor are pre-incubated in the buffer solution.

-

The enzyme-inhibitor solution and the CO2-saturated solution are loaded into separate syringes of the stopped-flow instrument.

-

The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (milliseconds to seconds) using a spectrophotometer.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the slope of the absorbance change versus time.

-

Inhibition constants (Ki) are typically determined by measuring the reaction rates at various substrate (CO2) and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).[9]

-

Visualizations

Experimental Workflow for Determining Inhibitor Selectivity

Caption: Workflow for determining the IC50 and selectivity of this compound.

Catalytic Mechanism of Human Carbonic Anhydrase II

The catalytic activity of hCA II involves a zinc-hydroxide mechanism for the reversible hydration of carbon dioxide.[10][11] The active site contains a zinc ion coordinated by three histidine residues and a water molecule.[11][12][13]

Caption: Simplified catalytic cycle of human carbonic anhydrase II (hCA II).

References

- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]

- 7. Assay: Inhibition of human carbonic anhydrase 12 assessed as inhibitory constant preincubated for 15 mins by stopped-flow CO2 hydration assay (CHEMBL... - ChEMBL [ebi.ac.uk]

- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aris.gusc.lv [aris.gusc.lv]

- 12. researchgate.net [researchgate.net]

- 13. Apo-Human Carbonic Anhydrase II Revisited: Implications of the Loss of a Metal in Protein Structure, Stability and Solvent Network - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of hCAII Inhibition by hCAII-IN-10: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed and highly efficient metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is critical for a multitude of physiological processes, including pH homeostasis, respiration, and ion transport.[1] Given its central role, hCAII has emerged as a significant therapeutic target for various diseases. The small molecule inhibitor, hCAII-IN-10, demonstrates potent and selective inhibition of hCAII, making it a valuable tool for investigating the downstream consequences of modulating this enzyme's activity.

This technical guide provides an in-depth overview of the core downstream effects of hCAII inhibition, with a focus on this compound. While direct experimental data for this compound is emerging, this document consolidates our understanding based on the known functions of hCAII and studies with analogous inhibitors. We will explore the impact on cellular signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols to facilitate further research in this area.

Core Downstream Effects of hCAII Inhibition

The primary and most direct consequence of hCAII inhibition is the disruption of intracellular pH (pHi) regulation. By impeding the rapid interconversion of CO2 and bicarbonate, hCAII inhibitors can lead to an accumulation of metabolic acids or a slower response to pH changes, thereby altering the intracellular environment. This fundamental change in pHi serves as a critical node, initiating a cascade of downstream signaling events that can impact cell proliferation, survival, and function.

Impact on Cancer Cell Physiology

A significant body of research has focused on the role of carbonic anhydrases in cancer. Tumor cells often exhibit a dysregulated pH gradient, characterized by a more acidic extracellular environment and a neutral to alkaline intracellular pH. This "reversed pH gradient" is thought to promote tumor progression and metastasis. Cytosolic hCAII, along with membrane-bound isoforms like CAIX and CAXII, plays a crucial role in maintaining this aberrant pH landscape.[2][3][4][5]

Inhibition of hCAII can counteract this process, leading to intracellular acidification and a subsequent reduction in the invasive capacity of cancer cells.[6] Furthermore, disrupting pH homeostasis can trigger programmed cell death pathways.

Induction of Apoptosis and Autophagy

Studies on various carbonic anhydrase inhibitors have demonstrated their ability to induce apoptosis in cancer cells. The inhibition of CAIX, an isoform often co-expressed with CAII in hypoxic tumors, has been shown to promote apoptosis through alterations in intracellular pH, leading to increased reactive oxygen species (ROS) production, disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.[7][8] It is plausible that potent intracellular hCAII inhibition by this compound could trigger similar apoptotic pathways.

Furthermore, there is evidence to suggest that carbonic anhydrase inhibition can also induce autophagy, a cellular process of self-digestion that can be a precursor to apoptosis in some contexts.[9]

Quantitative Data on Carbonic Anhydrase Inhibition

The following tables summarize quantitative data from studies on carbonic anhydrase inhibitors. It is important to note that this data is primarily from studies on inhibitors other than this compound and on different CA isoforms, but it provides a valuable reference for the expected magnitude of effects.

Table 1: Inhibitory Activity of Selected Carbonic Anhydrase Inhibitors

| Inhibitor | Target Isoform(s) | IC50 (nM) | Cell Line | Reference |

| This compound | hCAII | 14 | - | MedChemExpress |

| This compound | hCAI | 29,200 | - | MedChemExpress |

| Acetazolamide | CAII, CAIX, CAXII | Varies | Renal Carcinoma Cells | [6] |

| SLC-0111 | CAIX, CAXII | Varies | Hypoxic Solid Tumors | [2] |

Table 2: Effects of Carbonic Anhydrase Inhibition on Cellular Processes

| Inhibitor | Effect | Cell Line | Quantitative Change | Reference |

| Acetazolamide | Inhibition of Invasion | Renal Carcinoma | 18-74% reduction | [6] |

| Ethoxzolamide | Increased Intracellular pH | Ameloblasts | Not specified | [10] |

| CAIX siRNA | Reduction in Tumor Volume | LS174Tr Xenografts | 40% reduction | [5] |

| CAIX/CAXII siRNA | Reduction in Tumor Volume | LS174Tr Xenografts | 85% reduction | [5] |

| Compound E (CAIX inhibitor) | Induction of Apoptosis | HeLa | Significant increase | [8] |

Signaling Pathways Modulated by hCAII Inhibition

Based on current research, several signaling pathways are implicated as downstream effectors of hCAII inhibition. The alteration of intracellular pH is the common upstream trigger for these pathways.

JNK Signaling Pathway

One study has directly linked hCAII activity to the c-Jun N-terminal kinase (JNK) signaling pathway. Inhibition of hCAII in ameloblasts led to an increase in intracellular pH, which in turn suppressed the activation of JNK.[10] This suggests that in certain cellular contexts, hCAII activity, through its regulation of pHi, can modulate stress-activated protein kinase pathways like JNK.

PI3K/Akt/mTOR Pathway

While direct evidence for hCAII is still emerging, studies on the related isoform CAIII have shown its involvement in activating the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival and proliferation.[11] Given the interconnectedness of cellular pH and metabolic signaling, it is a strong possibility that hCAII inhibition could also impact this pathway. Intracellular CA activity has been shown to modulate the mTORC1 pathway in response to changes in CO2 partial pressure, which directly influences pHi.[12][13]

Experimental Protocols

To facilitate the investigation of the downstream effects of this compound, we provide the following detailed methodologies for key experiments.

Measurement of Intracellular pH (pHi)

Principle: The fluorescent dye BCECF-AM is a cell-permeant ester that is cleaved by intracellular esterases to the pH-sensitive fluorescent indicator BCECF. The ratio of fluorescence emission at two different excitation wavelengths is used to determine the intracellular pH.

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and culture to the desired confluency.

-

Wash the cells twice with a bicarbonate-free buffer (e.g., HEPES-buffered saline).

-

Load the cells with 5 µM BCECF-AM in the same buffer for 30 minutes at 37°C.

-

Wash the cells twice to remove extracellular dye.

-

Add the experimental buffer containing this compound or vehicle control.

-

Measure fluorescence using a microplate reader with excitation at ~490 nm and ~440 nm, and emission at ~535 nm.

-

Calibrate the fluorescence ratio to pH using a nigericin/high-K+ buffer at a range of known pH values.

Western Blot Analysis for Signaling Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates, such as phosphorylated forms of JNK, Akt, or mTOR, and markers of apoptosis like cleaved caspase-3.

Protocol:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

-

Treat cells with this compound or vehicle control.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Experimental Workflow

The following diagram outlines a general workflow for investigating the downstream effects of this compound.

Conclusion

This compound represents a potent and selective tool for probing the multifaceted roles of human Carbonic Anhydrase II. While direct and comprehensive studies on the downstream effects of this specific inhibitor are ongoing, the existing body of knowledge on hCAII function and the effects of other carbonic anhydrase inhibitors provides a strong foundation for future research. The primary mechanism of action is through the modulation of intracellular pH, which in turn can influence a variety of signaling pathways, including those involved in cell survival, proliferation, and death. The experimental protocols and workflows provided herein offer a robust framework for researchers to further elucidate the intricate downstream consequences of hCAII inhibition with this compound, ultimately paving the way for novel therapeutic strategies.

References

- 1. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. dovepress.com [dovepress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic Anhydrase III Attenuates Hypoxia-Induced Apoptosis and Activates PI3K/Akt/mTOR Pathway in H9c2 Cardiomyocyte Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]

hCAII-IN-10: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

hCAII-IN-10, also identified as compound 11d, is a potent and selective inhibitor of human carbonic anhydrase II (hCAII). Emerging research highlights its significant potential in therapeutic applications, particularly in the management of glaucoma and as an anti-proliferative agent against cancer cells. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. The information is intended to support further research and development of this promising compound.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Human carbonic anhydrase II (hCAII) is a ubiquitous and highly active isoform involved in various physiological processes, including pH regulation, fluid secretion, and bone resorption. Its role in pathological conditions has made it a significant target for drug development. This compound has been identified as a novel, water-soluble semicarbazide-containing sulfonamide derivative with high affinity and selectivity for hCAII.

Mechanism of Action

The therapeutic effects of this compound are attributed to its potent inhibition of carbonic anhydrase II.

-

In Glaucoma: The ciliary body in the eye contains high concentrations of hCAII. This enzyme is crucial for the production of aqueous humor, the fluid that maintains intraocular pressure (IOP). By inhibiting hCAII, this compound reduces the secretion of bicarbonate ions in the ciliary processes, which in turn decreases the production of aqueous humor and leads to a reduction in IOP.[1][2][3][4]

-

In Cancer: Cancer cells often overexpress certain carbonic anhydrase isoforms, including hCAII, to adapt to their hypoxic and acidic microenvironment. These enzymes help maintain a neutral intracellular pH while promoting an acidic extracellular environment, which favors tumor growth, invasion, and metastasis.[5][6] hCAII also supplies bicarbonate for the synthesis of nucleotides, which are essential for rapidly proliferating cells. By inhibiting hCAII, this compound can disrupt pH regulation and inhibit the proliferation of cancer cells.

Quantitative Data

The following tables summarize the reported quantitative data for this compound (compound 11d).

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Target Enzyme | IC50 (nM) | Selectivity (hCAI/hCAII) |

| Human Carbonic Anhydrase II (hCAII) | 14 | 2086-fold |

| Human Carbonic Anhydrase I (hCAI) | 29,200 |

Table 2: In Vitro Anti-proliferative Activity of this compound [1]

| Cell Line | IC50 (µM) |

| HT-29 (Human Colon Carcinoma) | 74 |

Table 3: In Vivo Anti-Glaucoma Activity of this compound

| Animal Model | Administration | Observed Effect |

| Glaucomatous Rabbit Eye Model | Topical (1% or 2% water solutions) | Strongly lowered intraocular pressure (IOP) |

Note: Specific quantitative data on the percentage of IOP reduction and duration of action were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on standard and published methods.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the stopped-flow CO₂ hydrase activity assay.

-

Enzyme and Inhibitor Preparation:

-

Recombinantly express and purify human carbonic anhydrase I and II.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Procedure:

-

The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by the change in pH using a stopped-flow spectrophotometer and a pH indicator (e.g., p-nitrophenol).

-

Equilibrate the enzyme solution and the CO₂ substrate solution to the desired temperature (typically 25°C).

-

Mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated buffer solution in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator over time to determine the initial rate of reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

In Vivo Intraocular Pressure (IOP) Measurement in a Rabbit Glaucoma Model

This protocol describes the induction of glaucoma and subsequent IOP measurement in rabbits.

-

Animal Model:

-

Use healthy adult New Zealand white rabbits.

-

Induce ocular hypertension in one eye by a method such as intracameral injection of a viscoelastic substance or hypertonic saline to serve as the glaucomatous model. The contralateral eye can serve as a control.

-

-

Drug Administration:

-

Prepare sterile aqueous solutions of this compound at the desired concentrations (e.g., 1% and 2%).

-

Administer a single drop of the solution topically to the glaucomatous eye.

-

-

IOP Measurement:

-

Measure the IOP at baseline (before drug administration) and at various time points after administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Use a calibrated tonometer (e.g., Tono-Pen, TonoVet) for IOP measurements. Local anesthetic drops may be applied before tonometry.

-

-

Data Analysis:

-

Calculate the change in IOP from baseline at each time point.

-

Compare the IOP reduction in the treated eye with the control eye and with a vehicle-treated group.

-

HT-29 Cell Proliferation Assay (MTT Assay)

This protocol outlines the procedure for assessing the anti-proliferative effect of this compound on the HT-29 human colon cancer cell line.

-

Cell Culture:

-

Culture HT-29 cells in an appropriate medium (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed the HT-29 cells into 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound in reducing intraocular pressure.

Caption: Proposed mechanism of this compound's anti-proliferative effect in cancer.

References

- 1. Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciprofiles.com [sciprofiles.com]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Early-Stage Research on hCAII-IN-10: A Technical Guide

This technical guide provides an in-depth overview of the early-stage research on hCAII-IN-10, a potent inhibitor of human carbonic anhydrase II (hCA II). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of hCA II inhibitors.

Introduction

Human carbonic anhydrase II (hCAII) is a zinc-containing metalloenzyme that plays a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This enzymatic activity is fundamental for pH regulation, CO2 transport, and fluid balance in numerous tissues.[1] The active site of hCAII contains a Zn(II) ion coordinated by three histidine residues and a water molecule, which acts as a potent nucleophile in its deprotonated hydroxide form.[2][3] Dysregulation of hCAII activity has been implicated in several pathologies, including glaucoma, making it a significant target for therapeutic intervention.

This compound (also referred to as compound 11d) has emerged as a noteworthy small molecule inhibitor of hCAII, demonstrating high potency and selectivity.[4] Early-stage research suggests its potential as a therapeutic agent, particularly in lowering intraocular pressure.[4]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The key quantitative data from these early-stage studies are summarized in the table below for clear comparison.

| Target/Assay | Metric | Value | Reference |

| Human Carbonic Anhydrase II (hCA II) | IC50 | 14 nM | [4] |

| Human Carbonic Anhydrase I (hCA I) | IC50 | 29.2 µM | [4] |

| HT-29 Colon Cancer Cell Line | IC50 (Cell Growth Inhibition) | 74 µM | [4] |

| Glaucomatous Rabbit Eye Model | Effect | Strong reduction in intraocular pressure | [4] |

Note: IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Mechanism of Action